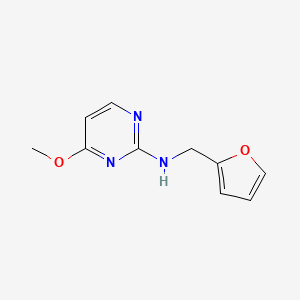

N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine

Description

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine |

InChI |

InChI=1S/C10H11N3O2/c1-14-9-4-5-11-10(13-9)12-7-8-3-2-6-15-8/h2-6H,7H2,1H3,(H,11,12,13) |

InChI Key |

OSFYEPKPOSFALL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine typically involves the reaction of furan-2-ylmethanol with 4-methoxypyrimidine-2-amine under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine is a chemical compound with a pyrimidine ring substituted with a furan and a methoxy group. It is of interest for applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both furan and pyrimidine rings gives it unique chemical and biological properties.

Scientific Research Applications

This compound is investigated for several applications in scientific research.

Chemistry this compound is used as a building block in the synthesis of complex molecules. It can undergo oxidation to form furan-2-carboxylic acid derivatives, reduction to form dihydrofuran derivatives, and substitution to create various substituted pyrimidine derivatives.

Biology It is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. Studies indicate that this compound exhibits biological activity, particularly in inhibiting certain enzymes involved in disease pathways. For example, it has been linked to the inhibition of deubiquitinase complexes, which play roles in cancer cell proliferation and survival . Compounds with similar structures have demonstrated anti-inflammatory and anticancer activities.

Medicine The compound is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors. Research has shown that it interacts with proteins involved in cancer progression, suggesting it could modulate signaling pathways critical for tumor growth. Molecular docking studies have been conducted to predict how this compound fits into enzyme active sites, providing insights into its mechanism of action.

Industry It is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Thiophene vs. Furan (Compound in ) : Replacing furan with thiophene introduces sulfur, which may alter electronic properties and binding affinity due to sulfur’s polarizability.

- Quinazoline vs. Pyrimidine (Compound in ) : Expansion to a quinazoline scaffold with nitro and halogen groups significantly elevates molecular weight and complexity, often correlated with improved target specificity in kinase inhibitors.

Table 2: Antimicrobial Activity of Selected Analogues

Key Findings :

- Tetrazole Derivatives: Exhibited potent antimicrobial activity (MIC 0.25–4 µg/mL) against hospital-acquired S. epidermidis and outperformed ciprofloxacin in some cases .

- Pyrimidine Analogues: Limited biological data are available for the target compound’s direct analogues.

Physicochemical Properties:

- LogP and Solubility : The methoxy group in the target compound reduces LogP compared to chloro or trifluoromethyl analogues, improving aqueous solubility. For instance, the 6-chloro analogue (LogP ~2.5) is more lipophilic than the target compound (estimated LogP ~1.8) .

- Thermal Stability : Pyrimidines with electron-withdrawing groups (e.g., CF₃ in ) exhibit higher melting points (>150°C) due to enhanced crystalline packing.

Biological Activity

N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the current understanding of its biological activity, supported by data from various studies.

The compound can be synthesized through various chemical reactions involving furan and pyrimidine derivatives. Its structure features a furan ring, which is known for its reactivity and biological significance, particularly in medicinal chemistry. The methoxypyrimidine moiety contributes to the compound's pharmacological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against standard and clinical strains of bacteria, it demonstrated notable inhibition against Staphylococcus epidermidis and other Gram-positive bacteria at concentrations as low as 4 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. epidermidis | 4 µg/mL |

| S. aureus | 16 µg/mL |

| E. coli | 16 µg/mL |

2. Anticancer Properties

The compound has been studied for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro assays revealed that it possesses significant cytotoxicity against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent growth inhibition .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.00 |

| HeLa | 3.50 |

| HT29 | 4.00 |

The biological activity of this compound is thought to involve the inhibition of specific enzymes or receptors associated with disease processes. For instance, it may inhibit the activity of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases . The selectivity for MAO-B over MAO-A suggests potential therapeutic applications in treating conditions like Parkinson's disease.

Case Studies

In a notable case study, the compound was tested for its effects on synaptic transmission in the dentate gyrus of rats. It was found to improve synaptic transmission without inducing hyperexcitability, suggesting a favorable safety profile for neurological applications .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(furan-2-ylmethyl)-4-methoxypyrimidin-2-amine?

Answer: The synthesis typically involves multi-step protocols:

- Reductive amination : Reacting furan-2-carbaldehyde with a pyrimidin-2-amine derivative under hydrogenation conditions .

- Nucleophilic substitution : Substituting a halogen (e.g., Cl) at the pyrimidine C2 position with a furfurylamine group under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Silica gel chromatography (CH₂Cl₂/MeOH/NH₄OH gradients) is standard for isolating the product .

Q. How is the molecular structure of this compound validated?

Answer:

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. Key parameters include dihedral angles between the pyrimidine and furan rings, hydrogen bonding (e.g., N–H⋯N), and torsional conformations .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions; IR identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Answer: Discrepancies may arise from:

- Polymorphism : Different crystal forms (e.g., conformational isomers) alter solubility and bioactivity. Use DSC or PXRD to identify polymorphs .

- Experimental conditions : Varying assay pH or solvent (DMSO vs. aqueous buffer) affects activity. Standardize protocols (e.g., IC₅₀ in triplicate) .

- Target selectivity : Off-target interactions (e.g., TRPM8 vs. MAO inhibition) require profiling via kinase panels or computational docking .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Metabolic stability : Incubate with liver microsomes (rat/human) to identify vulnerable sites (e.g., furan oxidation). Modify substituents (e.g., replace furan with thiophene) to block metabolism .

- Solubility enhancement : Use co-solvents (PEG-400) or formulate as a hydrochloride salt. LogP calculations (e.g., ClogP) guide lipophilicity adjustments .

Q. How does the furan ring influence electronic properties and reactivity?

Answer:

- Electron-rich moiety : The furan oxygen donates electron density to the pyrimidine ring, enhancing nucleophilic substitution at C2. DFT calculations (e.g., Mulliken charges) quantify this effect .

- Reactivity : Furan undergoes electrophilic substitution (e.g., nitration) but is prone to oxidation. Stabilize via methyl substitution or protective groups (e.g., acetyl) during synthesis .

Experimental Design & Methodological Guidance

3.1 Designing a QSAR study for analogs of this compound

Methodology:

Descriptor selection : Compute steric (molar volume), electronic (HOMO-LUMO gap), and hydrophobic (LogP) parameters using Gaussian or MOE .

Activity data : Use IC₅₀ values from enzyme inhibition assays (e.g., TRPM8 antagonism) .

Model validation : Apply leave-one-out cross-validation; prioritize R² > 0.8 and q² > 0.5 .

3.2 Addressing low yield in scale-up synthesis

Solutions:

- Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., amination) .

- Catalyst optimization : Screen Pd/C vs. Raney Ni for hydrogenation efficiency .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.